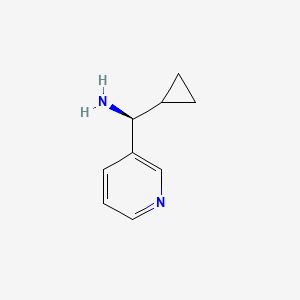
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrothiopyran ring with an amino group and a methylpentyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-thiopyran, which is then functionalized to introduce the amino group and the methylpentyl substituent. The final step involves the oxidation of the thiopyran ring to form the 1-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the various steps in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiopyran.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiopyran: Formed through reduction.
Substituted Thiopyrans: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A related compound with similar structural features but lacking the methylpentyl substituent.
4-Aminotetrahydropyran: Another similar compound with a different heterocyclic ring structure.
Uniqueness
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to its specific substituents and the presence of the 1-oxide group
Propriétés
Formule moléculaire |
C11H23NOS |
|---|---|
Poids moléculaire |
217.37 g/mol |
Nom IUPAC |
N-(4-methylpentan-2-yl)-1-oxothian-4-amine |
InChI |
InChI=1S/C11H23NOS/c1-9(2)8-10(3)12-11-4-6-14(13)7-5-11/h9-12H,4-8H2,1-3H3 |
Clé InChI |
YVIPHQKTNKIUAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NC1CCS(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)





![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)


